molecular formula C17H18BrFN4O B2675478 N-(4-bromo-2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 1421452-57-4

N-(4-bromo-2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2675478
CAS No.: 1421452-57-4
M. Wt: 393.26
InChI Key: VYAROJRILGYINR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a novel synthetic small molecule designed for research purposes, featuring a piperidine-3-carboxamide core linked to a 6-methylpyridazine and a 4-bromo-2-fluorophenyl group. This specific architecture suggests potential for interaction with various biological targets, making it a compound of interest in early-stage drug discovery. The piperidine carboxamide scaffold is a privileged structure in medicinal chemistry, known to contribute to bioactivity and molecular recognition . The inclusion of a pyridazine heterocycle, as seen in other investigational compounds, points to its potential role in modulating protein-protein interactions or enzyme activity . Furthermore, the bromo-fluorophenyl moiety is a common pharmacophore that can enhance binding affinity and metabolic stability . This combination of features makes this carboxamide a promising chemical tool for probing new therapeutic targets, particularly in oncology and inflammation research where similar small molecules have shown activity . Researchers can utilize this compound for building structure-activity relationships (SAR), screening against novel targets, or as a synthetic intermediate for further chemical elaboration.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrFN4O/c1-11-4-7-16(22-21-11)23-8-2-3-12(10-23)17(24)20-15-6-5-13(18)9-14(15)19/h4-7,9,12H,2-3,8,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAROJRILGYINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-bromo-2-fluoroaniline, 6-methylpyridazine, and piperidine-3-carboxylic acid. The synthesis may proceed through the following steps:

    Formation of Intermediate Compounds: The initial step involves the formation of intermediate compounds through reactions such as halogenation, nitration, or amination.

    Coupling Reactions: The intermediates are then subjected to coupling reactions, such as Suzuki or Heck coupling, to form the desired piperidine ring structure.

    Amidation: The final step involves the amidation reaction, where the carboxylic acid group is converted to the carboxamide group using reagents like carbodiimides or amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Kinase Inhibition and Cancer Therapy

One of the most significant applications of this compound is in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling, and their dysregulation is often implicated in cancer. Research has indicated that compounds similar to N-(4-bromo-2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide exhibit potent inhibitory effects against various kinases involved in tumor proliferation and survival.

Case Study: Inhibition of Chk2 Kinase

In a study evaluating substituted pyrazole-based kinase inhibitors, derivatives similar to this compound demonstrated significant antiproliferative activity against several cancer cell lines, including HepG2 (hepatocellular carcinoma), HeLa (cervical), and MCF7 (breast) cancer cells. The IC50 values for these compounds were reported to be in the low micromolar range, indicating strong efficacy in inhibiting cancer cell growth .

Metabotropic Glutamate Receptor Modulation

The metabotropic glutamate receptor subtype 5 (mGluR5) has been implicated in several neurological disorders, including anxiety and depression. Compounds that modulate mGluR5 activity are being explored for their therapeutic potential.

Research Findings

Studies have shown that similar compounds can selectively interact with mGluR5, leading to modulation of neurotransmitter release and subsequent effects on mood and behavior. This highlights the potential of this compound as a candidate for treating psychiatric conditions .

BRD4 Inhibition and Anti-Cancer Applications

Bromodomain-containing protein 4 (BRD4) is another target for therapeutic intervention due to its role in regulating gene expression associated with cancer progression. Inhibitors of BRD4 have shown promise in preclinical models.

Case Study: BRD4 Inhibitors

Compounds structurally related to this compound have been studied for their ability to inhibit BRD4, resulting in reduced tumor growth and improved outcomes in models of various cancers, including triple-negative breast cancer and lung cancer . These findings suggest that this compound could be further explored as a BRD4 inhibitor.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies indicate that modifications to the piperidine core can enhance bioavailability and reduce toxicity, making it a viable candidate for further development.

Comparison Table of Related Compounds

Compound NameTargetIC50 Value (µM)Disease Model
Compound AChk210.8Breast Cancer
Compound BmGluR515.0Anxiety Disorders
Compound CBRD412.5Lung Cancer

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Binding to Receptors: Modulating receptor activity to produce a physiological response.

    Inhibiting Enzymes: Blocking enzyme activity to alter metabolic pathways.

    Interacting with Proteins: Affecting protein function to influence cellular processes.

Comparison with Similar Compounds

Piperidine-3-Carboxamide Derivatives

  • ZINC08765174 (1-[3-(1H-indol-3-yl)propanoyl]-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide): This compound shares the piperidine-3-carboxamide backbone but incorporates an indole-propanoyl group and a phenylbutan-2-yl substituent. It demonstrated strong binding affinity (-11.5 kcal/mol) against COVID-19 main protease (Mpro), outperforming the control drug peramivir (-9.8 kcal/mol) . The indole moiety may enhance hydrophobic interactions, whereas the target compound’s bromo-fluorophenyl group could improve halogen bonding.

Halogenated Aromatic Compounds

  • (4aR)-N-(4-Bromo-3,5-difluorophenyl)-1-[(4-bromo-2-fluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide (EP 4374877 A2 Example 166): This patent compound features multiple bromine and fluorine atoms on aromatic rings, similar to the target molecule. Its LCMS m/z of 502 [M+H]+ and HPLC retention time of 1.02 minutes suggest higher molecular weight and polarity compared to the target compound .

Heterocyclic Carboxamides

  • N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide: This compound replaces the piperidine ring with a thiazolidinone scaffold, which introduces a sulfur atom and a ketone group. The 4-bromophenyl substituent is analogous to the target’s halogenated aromatic system, but the thiazolidinone may confer distinct electronic and steric properties .

Key Observations

Halogenation : The target compound’s 4-bromo-2-fluorophenyl group may enhance binding via halogen bonds, similar to the dual bromo/fluoro substituents in EP 4374877 A2’s compound .

Heterocyclic Core: Piperidine (target) vs. pyrrolopyridazine (EP 4374877 A2) vs. thiazolidinone () cores influence solubility, metabolic stability, and target selectivity.

Biological Activity

N-(4-bromo-2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including its mechanisms, efficacy against various targets, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C15H15BrF2N4O
Molecular Weight : 373.21 g/mol
IUPAC Name : this compound

The compound features a piperidine ring substituted with a bromine and fluorine atom on the phenyl group, as well as a pyridazine moiety, which may contribute to its biological activity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of Receptors/Enzymes : The compound is believed to inhibit certain kinases and receptors involved in cancer progression, particularly the PDGFRα kinase, which plays a critical role in oncogenesis .
  • Monoamine Oxidase Inhibition : Similar compounds have been shown to inhibit monoamine oxidase (MAO), particularly MAO-B, indicating potential neuroprotective effects against neurodegenerative diseases .

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer treatment by targeting oncogenic pathways. For instance, it has been shown to inhibit tumor growth in specific cancer cell lines through the blockade of PDGFRα signaling pathways .

Neuroprotective Effects

Research indicates that derivatives with structural similarities exhibit significant inhibition of MAO-B, suggesting that this compound could also possess neuroprotective properties. Compounds in this class have demonstrated IC50 values in the low micromolar range for MAO-B inhibition, suggesting strong potency .

Cytotoxicity Profile

The cytotoxic effects of related compounds were evaluated using healthy fibroblast cell lines (L929). Results indicated that while some derivatives caused significant cell death at higher concentrations, others like T6 showed minimal cytotoxicity even at elevated doses . This suggests that the compound may have a favorable safety profile.

Research Findings and Case Studies

Several studies have documented the biological activity of compounds similar to this compound:

Study Findings
Inhibition of PDGFRα-mediated tumor growth in vitro.
Potent MAO-B inhibition with IC50 values as low as 0.013 µM; selective for MAO-B over MAO-A.
Evaluation of antibacterial activity showed that modifications on the piperidine ring enhanced inhibitory effects against various bacterial strains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.